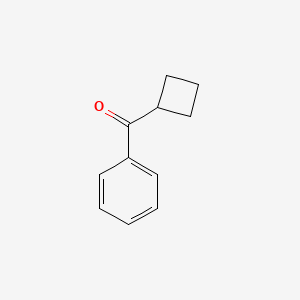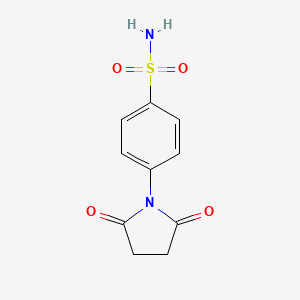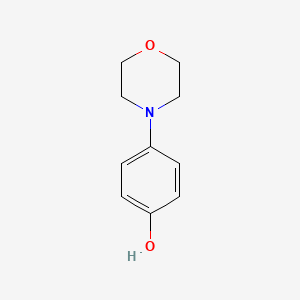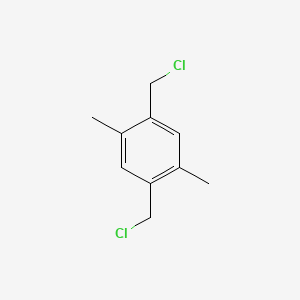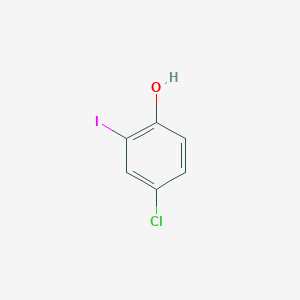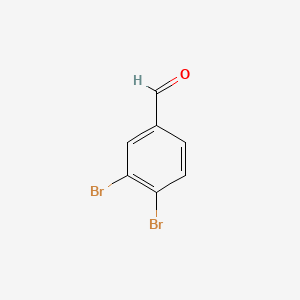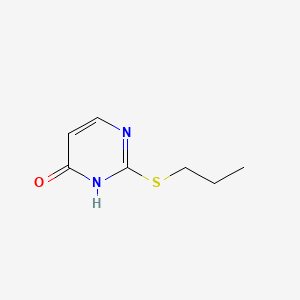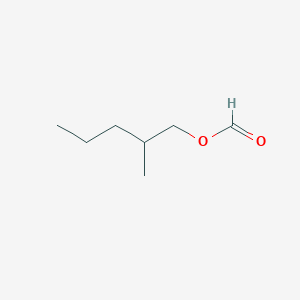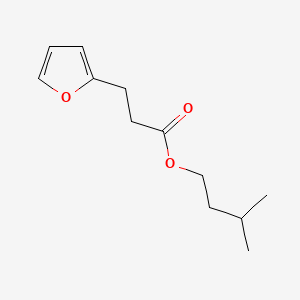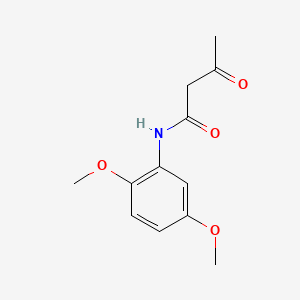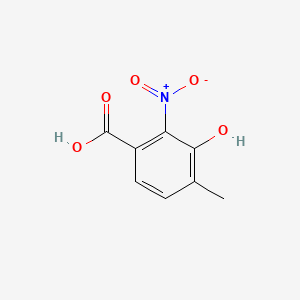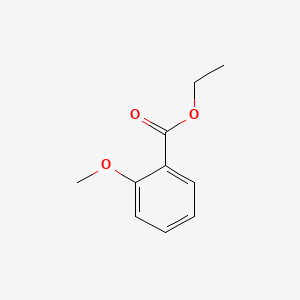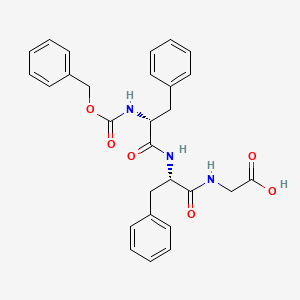
Carbobenzoxyphenylalanyl-phenylalanyl-glycine
概要
説明
Carbobenzoxyphenylalanyl-phenylalanyl-glycine (Z-Phe-Phe-Gly) is a tripeptide that has been extensively studied for its various biological activities. It is a synthetic compound that belongs to the family of opioid peptides, and it has been shown to have potent analgesic effects1.
Synthesis Analysis
The compound has been utilized in the synthesis of peptides and in studying peptide structures. For instance, it was used in the synthesis of several peptides containing aziridinecarboxylic acid derived from corresponding hydroxy amino acid derivatives1. This research is significant for understanding peptide formation and reactivity.Molecular Structure Analysis
The molecular formula of Carbobenzoxyphenylalanyl-phenylalanyl-glycine is C28H29N3O6. It has a molecular weight of 503.5 g/mol2. The IUPAC name of the compound is 2- [ [ (2S)-3-phenyl-2- [ [ (2R)-3-phenyl-2- (phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetic acid2.Chemical Reactions Analysis
Carbobenzoxyphenylalanyl-phenylalanyl-glycine has been studied in the context of enzyme inhibition and as a substrate for various enzymes. Bartlett, Spear, and Jacobsen (1982) explored the use of a thioamide analogue of this compound as a weak competitive inhibitor of carboxypeptidase A (CPA), a crucial enzyme in protein metabolism1.Physical And Chemical Properties Analysis
Carbobenzoxyphenylalanyl-phenylalanyl-glycine is a white to off-white powder2. More detailed physical and chemical properties are not available in the retrieved data.科学的研究の応用
Enzyme Inhibition and Substrate Analysis
Carbobenzoxyphenylalanyl-phenylalanyl-glycine has been studied in the context of enzyme inhibition and as a substrate for various enzymes. For instance, Bartlett, Spear, and Jacobsen (1982) explored the use of a thioamide analogue of this compound as a weak competitive inhibitor of carboxypeptidase A (CPA), a crucial enzyme in protein metabolism. They discovered that it binds with comparable affinity to its oxo analogue, highlighting its potential in enzyme kinetics studies (Bartlett, Spear, & Jacobsen, 1982).
Peptide Synthesis and Structural Analysis
The compound has also been utilized in the synthesis of peptides and in studying peptide structures. In a research by Nakagawa et al. (1972), it was used in the synthesis of several peptides containing aziridinecarboxylic acid derived from corresponding hydroxy amino acid derivatives. This research is significant for understanding peptide formation and reactivity (Nakagawa et al., 1972).
Neuroprotective Research
Recent studies have also explored its role in neuroprotective research. Verkholyak, Bakulin, and Tyurenkov (2022) investigated a new conjugate of hydroxybenzoic acid with glycine, showing significant improvement in sensory-motor and cognitive functions in animals with chronic cerebrovascular insufficiency. This indicates potential therapeutic applications in neurodegenerative diseases (Verkholyak, Bakulin, & Tyurenkov, 2022).
Melanocyte-Stimulating Activity
The synthesis of peptides containing carbobenzoxyphenylalanyl-phenylalanyl-glycine has been linked to melanocyte-stimulating activity. Schnabel and Li (1960) synthesized a hexapeptide with glycine at the N-terminus to study its effects on melanocyte stimulation, contributing to research in dermatology and pigment disorders (Schnabel & Li, 1960).
Antineoplastic Agents
The compound has been evaluated as part of the structure-activity studies in antineoplastic agents. Loeffler, Sajadi, and Hall (1977) extended their work on N-protected activated esters of amino acids, including carbobenzoxyphenylalanyl-phenylalanyl-glycine, to assess their potential in cancer treatments (Loeffler, Sajadi, & Hall, 1977).
Scientific Research Applications of Carbobenzoxyphenylalanyl-phenylalanyl-glycine
Enzyme Inhibition and Substrate Analysis
Carbobenzoxyphenylalanyl-phenylalanyl-glycine has been studied in the context of enzyme inhibition and as a substrate for various enzymes. For instance, Bartlett, Spear, and Jacobsen (1982) explored the use of a thioamide analogue of this compound as a weak competitive inhibitor of carboxypeptidase A (CPA), a crucial enzyme in protein metabolism. They discovered that it binds with comparable affinity to its oxo analogue, highlighting its potential in enzyme kinetics studies (Bartlett, Spear, & Jacobsen, 1982).
Peptide Synthesis and Structural Analysis
The compound has also been utilized in the synthesis of peptides and in studying peptide structures. In a research by Nakagawa et al. (1972), it was used in the synthesis of several peptides containing aziridinecarboxylic acid derived from corresponding hydroxy amino acid derivatives. This research is significant for understanding peptide formation and reactivity (Nakagawa et al., 1972).
Neuroprotective Research
Recent studies have also explored its role in neuroprotective research. Verkholyak, Bakulin, and Tyurenkov (2022) investigated a new conjugate of hydroxybenzoic acid with glycine, showing significant improvement in sensory-motor and cognitive functions in animals with chronic cerebrovascular insufficiency. This indicates potential therapeutic applications in neurodegenerative diseases (Verkholyak, Bakulin, & Tyurenkov, 2022).
Melanocyte-Stimulating Activity
The synthesis of peptides containing carbobenzoxyphenylalanyl-phenylalanyl-glycine has been linked to melanocyte-stimulating activity. Schnabel and Li (1960) synthesized a hexapeptide with glycine at the N-terminus to study its effects on melanocyte stimulation, contributing to research in dermatology and pigment disorders (Schnabel & Li, 1960).
Safety And Hazards
将来の方向性
The compound has potential therapeutic applications in neurodegenerative diseases1. It has also been evaluated as part of the structure-activity studies in antineoplastic agents1. These areas could be potential future directions for research involving Carbobenzoxyphenylalanyl-phenylalanyl-glycine.
特性
IUPAC Name |
2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6/c32-25(33)18-29-26(34)23(16-20-10-4-1-5-11-20)30-27(35)24(17-21-12-6-2-7-13-21)31-28(36)37-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,34)(H,30,35)(H,31,36)(H,32,33)/t23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSVHOISBSKID-BJKOFHAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997002 | |
| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbobenzoxyphenylalanyl-phenylalanyl-glycine | |
CAS RN |
75539-79-6 | |
| Record name | Carbobenzoxyphenylalanyl-phenylalanyl-glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075539796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00997002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



